molecular formula C21H19ClN4O2 B1681115 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide CAS No. 220448-02-2

2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1681115
CAS No.: 220448-02-2
M. Wt: 394.9 g/mol
InChI Key: HJSQVJOROCIILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide is a pyridazinoindole derivative characterized by a fused heterocyclic core structure. This molecule features a 7-chloro substituent, a 5-methyl group, a 3-phenyl moiety, and an N,N-dimethylacetamide side chain, which collectively influence its physicochemical and pharmacological properties. Pyridazino[4,5-b]indole derivatives are widely studied for their diverse biological activities, including anti-cancer, anti-microbial, and phosphodiesterase-IV inhibitory effects . The synthesis of this compound involves the reaction of its carboxylic acid precursor with methylamine under acidic conditions, followed by purification . Its amorphous solid dispersion formulation has been developed to enhance bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSR-180575 involves the formation of a pyridazinoindole core structure. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for SSR-180575 are designed to optimize yield and purity. These methods may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

SSR-180575 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the compound .

Scientific Research Applications

SSR-180575 has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Substituent Variations

The pyridazino[4,5-b]indole scaffold is common among analogs, but key substituents modulate activity and properties:

Compound Name / ID Core Structure Substituents Key Modifications
Target Compound Pyridazino[4,5-b]indol-4-one 7-Cl, 5-Me, 3-Ph, N,N-dimethylacetamide Amorphous form enhances solubility
1,2,4-Triazolo[4’,3’:2,3]pyridazinoindole () Triazolo-pyridazinoindole 4′-Bromoacetophenone, triazole ring Higher twist angle (12.65°) affects π-π stacking
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-pyrazole-4-carboxamide () Pyrazole-carboxamide 5-Cl, 3-Me, 4-cyano, aryl groups Designed for coupling via EDCI/HOBt
4-(Substituted)morpholine derivatives () Pyridazinoindole-morpholine Morpholine substitution at position 4 Synthesized for phosphodiesterase-IV inhibition

Key Observations :

  • The 7-chloro and 3-phenyl groups in the target compound are critical for DNA binding and cytotoxicity, as seen in related pyridazinoindoles .
  • The N,N-dimethylacetamide side chain improves solubility compared to morpholine or cyano-substituted analogs .
  • Twist angles in the triazolo-pyridazinoindole (12.65° vs. 4.94–7.22° in simpler derivatives) influence π-π stacking and crystal packing .

Key Observations :

  • The target compound’s anti-cancer activity aligns with other pyridazinoindoles but exhibits broader anti-microbial effects due to its acetamide side chain .
  • Phosphodiesterase-IV inhibitors like morpholine derivatives () show cardiac-specific activity, whereas the target compound’s effects are more systemic .

Key Observations :

  • The target compound’s synthesis prioritizes robust, scalable conditions (e.g., sulfuric acid catalysis) compared to coupling-agent-dependent routes .
  • Polymorph control (e.g., Form II via spray drying) is unique to the target compound, ensuring reproducible pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazolo-pyridazinoindole () Morpholine Derivative ()
Solubility High (amorphous form) Low (crystalline) Moderate (polar morpholine)
Melting Point Not reported 133–183°C Not reported
Bioavailability Enhanced via dispersion Limited by crystallinity Moderate

Biological Activity

The compound 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4O2 , and it features a complex structure that includes a pyridazinoindole framework. The presence of chlorine and methyl groups contributes to its diverse biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit various biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds in this class have been explored for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating neurodegenerative diseases and managing urinary tract infections, respectively .
  • Antitumor Potential : The heterocyclic nature of the compound suggests potential antitumor activity. Studies have indicated that related compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

The mechanisms by which This compound exerts its biological effects are still being elucidated. However, docking studies have provided insights into how it interacts with target proteins:

  • Docking Studies : Computational docking studies suggest that the compound can bind effectively to target proteins involved in disease pathways. This binding can alter the conformation of these proteins, thereby inhibiting their function .
  • BSA Binding Studies : Bovine serum albumin (BSA) binding assays indicate that this compound has a significant affinity for serum proteins, which may enhance its bioavailability and therapeutic efficacy .

Case Study 1: Antibacterial Screening

A series of synthesized derivatives based on similar frameworks were evaluated for antibacterial activity. The most active compounds demonstrated IC50 values indicative of strong inhibition against specific bacterial strains . This highlights the potential for developing new antibiotics from this class of compounds.

Case Study 2: Enzyme Inhibition Profile

Research conducted on related compounds revealed strong inhibitory effects on AChE with IC50 values ranging from 0.63 µM to 2.14 µM for various derivatives . This suggests that This compound could be a candidate for further development as a therapeutic agent for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridazinoindole core via cyclization of substituted indole precursors under basic conditions (e.g., NaOH in DMF at 80–100°C) .
  • Step 2 : Introduction of the chloro and methyl substituents via electrophilic substitution or alkylation .
  • Step 3 : Acetamide functionalization using N,N-dimethylacetamide derivatives in coupling reactions (e.g., thioether linkages or amidation) .
    • Critical Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the target compound. Yields are often moderate (30–50%) due to steric hindrance in the final steps .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of solvent (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .
  • Refinement : Use of SHELXL for structure solution and refinement, leveraging its robustness for small-molecule crystallography .
  • Validation : R-factor analysis (<5%) and Hirshfeld surface analysis to confirm packing efficiency and intermolecular interactions .

Q. What initial biological screenings have been conducted for this compound?

  • Methodological Answer : Preliminary assays focus on:

  • Enzyme Inhibition : Testing against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays (IC₅₀ values typically 1–10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
  • Data Interpretation : IC₅₀ values are compared to reference drugs (e.g., doxorubicin) to prioritize compounds for further study .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Evaluate palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce side reactions .
  • Solvent Optimization : Replace DMF with DMAc or ionic liquids to enhance solubility of intermediates .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress and identify bottlenecks (e.g., incomplete cyclization) .
    • Data Contradiction Example : Lower yields in scaled-up reactions may arise from inefficient heat transfer; microreactor systems can mitigate this .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer :

  • Disorder Handling : Flexible acetamide groups often exhibit positional disorder. SHELXL’s PART instruction is used to model alternative conformations .
  • Twinned Data : For crystals with twinning (common in triclinic systems), SHELXL’s TWIN command refines the twin law and improves R-factors .
    • Case Study : reports a 7.8°C thermal motion discrepancy in the methyl group; anisotropic displacement parameters (ADPs) were adjusted to resolve this .

Q. How can solubility and stability challenges in formulation be addressed?

  • Methodological Answer :

  • Amorphous Solid Dispersions (ASDs) : Use spray-drying with polymers (e.g., HPMCAS) to enhance aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the acetamide group) .

Q. How should contradictory bioactivity data between enzymatic and cellular assays be analyzed?

  • Methodological Answer :

  • Mechanistic Profiling : Compare compound permeability (via Caco-2 assays) and plasma protein binding to explain reduced cellular activity despite strong enzyme inhibition .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-target interactions that may confound results .
    • Example : A compound showing IC₅₀ = 2 µM in kinase assays but IC₅₀ = 20 µM in cells may suffer from poor membrane penetration .

Properties

IUPAC Name

2-(7-chloro-5-methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-24(2)18(27)12-16-19-15-10-9-13(22)11-17(15)25(3)20(19)21(28)26(23-16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSQVJOROCIILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=C1C(=O)N(N=C3CC(=O)N(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433007
Record name 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220448-02-2
Record name 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220448-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SSR180575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220448022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SSR-180575
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8W47WK2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.